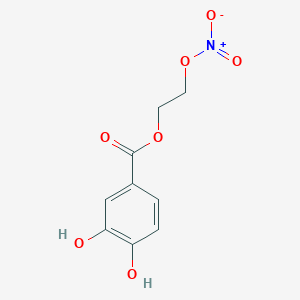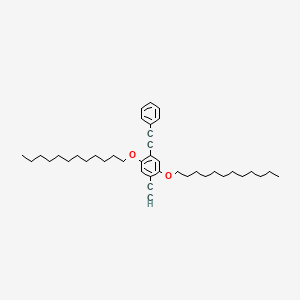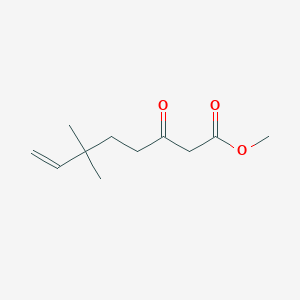
Methyl 6,6-dimethyl-3-oxooct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,6-dimethyl-3-oxooct-7-enoate is a chemical compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.259 g/mol . It is also known by its synonym, 7-Octenoic acid, 6,6-dimethyl-3-oxo-, methyl ester . This compound is characterized by its unique structure, which includes a methyl ester group, a ketone group, and a double bond within an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dimethyl-3-oxooct-7-enoate typically involves the esterification of 7-Octenoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of dimethyl carbonate as a methylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6,6-dimethyl-3-oxooct-7-enoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-3-oxooct-7-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and ketone groups play crucial roles in its reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-methyl-3-oxooct-6-enoate: Similar structure but with a different position of the methyl group.
Dimethyl Carbonate: Used as a methylating agent in the synthesis of Methyl 6,6-dimethyl-3-oxooct-7-enoate.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of ester, ketone, and alkene functionalities makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
835597-69-8 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 6,6-dimethyl-3-oxooct-7-enoate |
InChI |
InChI=1S/C11H18O3/c1-5-11(2,3)7-6-9(12)8-10(13)14-4/h5H,1,6-8H2,2-4H3 |
InChI Key |
IZURZWUZGOEAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)CC(=O)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


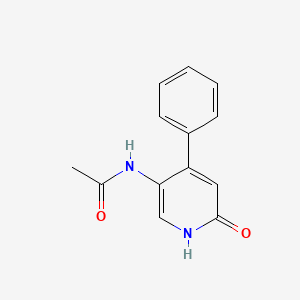
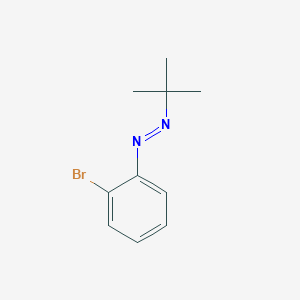
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)
![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)
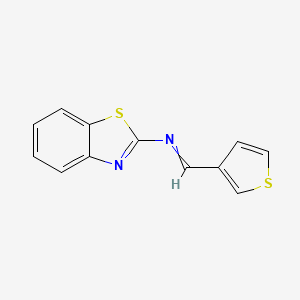
![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
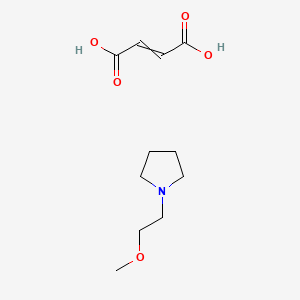
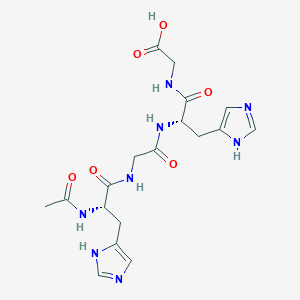
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
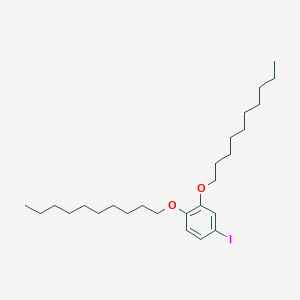
![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
